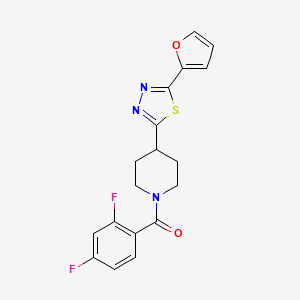

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring. These functional groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiadiazole, and piperidine rings, as well as the difluorophenyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic substitution. The thiadiazole ring might participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could impact its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Characterization

- A study detailed the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, highlighting compounds with good antimicrobial activity against bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

- Another study focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, presenting a methodology with reasonable overall yield, which could be foundational for further chemical studies and applications (Zheng Rui, 2010).

Antimicrobial and Antifungal Activities

- Research on new pyridine derivatives, including those with a benzothiazole moiety, showed variable and modest antimicrobial activity against several bacterial and fungal strains, suggesting potential for developing novel antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Antitumor Activities

- A study on quinazoline derivatives based on the HER_2 receptor revealed that certain compounds exhibited better antitumor activities than Lapatinib, a known cancer therapy drug, suggesting significant potential in cancer treatment (Cai Zhi-qian, 2015).

Corrosion Inhibition

- The inhibition efficiency of organic inhibitors on the corrosion of mild steel in an acidic medium was studied, revealing significant efficiency improvements and suggesting applications in corrosion protection technologies (P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022).

Solvent Effects and Molecular Aggregation

- Spectroscopic studies on the aggregation behavior of certain derivatives in various organic solvents have provided insights into the effects of solvent on molecular aggregation, which could be relevant in the formulation of pharmaceuticals and chemical products (A. Matwijczuk et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-12-3-4-13(14(20)10-12)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUJTTUXWDLHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2801423.png)

![(S)-6-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)hexanoic acid](/img/structure/B2801426.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801427.png)

![ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate](/img/structure/B2801430.png)

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]propanamide](/img/structure/B2801437.png)

![4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2801438.png)